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Cat. No.: B15578298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Shp2-IN-13, a potent

and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2),

in cancer cell line research. This document outlines the mechanism of action, presents

quantitative data on its efficacy, and offers detailed protocols for key experimental applications.

Introduction to Shp2-IN-13
Shp2-IN-13 is a small molecule inhibitor that targets the "tunnel site" of the SHP2 protein,

locking it in an inactive conformation.[1] SHP2 is a non-receptor protein tyrosine phosphatase

that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases

(RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) and

phosphoinositide 3-kinase (PI3K)-AKT signaling pathways, which are frequently dysregulated

in cancer, promoting cell proliferation, survival, and differentiation.[1][2][4] Consequently,

inhibiting SHP2 with molecules like Shp2-IN-13 presents a promising therapeutic strategy for

various cancers.

Mechanism of Action
Shp2-IN-13 functions as an allosteric inhibitor. In its inactive state, the N-terminal SH2 domain

of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain.

Upon activation by upstream signals, this autoinhibition is relieved. Shp2-IN-13 binds to a

"tunnel" site, stabilizing the autoinhibited conformation and preventing the activation of SHP2.
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This, in turn, blocks downstream signaling through the RAS-ERK and PI3K-AKT pathways.[1]

[5]

Data Presentation: Efficacy of Shp2-IN-13
The following table summarizes the reported half-maximal inhibitory concentration (IC50)

values of Shp2-IN-13 in various cancer cell lines. This data is essential for designing

experiments and determining appropriate concentration ranges for cell-based assays.

Cell Line Cancer Type IC50 (pERK) Reference

NSCLC cells
Non-Small Cell Lung

Cancer
0.59 µM [1]

NCI-H1975-OR cells
Non-Small Cell Lung

Cancer
0.63 ± 0.32 μM [1]

MOLM-13
Acute Myeloid

Leukemia
12 µM (cell viability) [6]

MV4-11
Acute Myeloid

Leukemia
8.2 µM (cell viability) [6]

Kasumi-1
Acute Myeloid

Leukemia
8.5 µM (cell viability) [6]

KYSE-520
Esophageal

Carcinoma
5.4 µM (cell viability) [6]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by

Shp2-IN-13 and a general experimental workflow for its evaluation in cancer cell lines.
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Caption: SHP2 signaling pathway and the inhibitory action of Shp2-IN-13.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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